molecular formula C21H21N3O3 B2896247 3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one CAS No. 866143-55-7

3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one

Cat. No.: B2896247
CAS No.: 866143-55-7
M. Wt: 363.417
InChI Key: LUFKNSSDAHUWPR-NMWGTECJSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves a cyclohexylamino group attached to a carbonyl group, which is further linked to an imino group. This is connected to a phenyl group and an indole group . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.

Scientific Research Applications

Synthesis and Catalysis

The compound is used in the development of novel synthetic pathways and catalytic processes. For example, it has been involved in the synthesis of functionalized indoles through cyclization reactions, demonstrating its utility in creating complex heterocyclic compounds with potential pharmacological activities (Langer, Anders, & Döring, 2001). Additionally, its derivatives have been explored as substrates in catalytic C–H activation reactions, indicating its versatility in facilitating bond-forming processes that are fundamental in organic synthesis (Imhof & Göbel, 2005).

Ligand Chemistry and Metal Complexes

The compound and its derivatives serve as ligands in the formation of metal complexes, showcasing their potential in coordination chemistry. Studies have revealed their ability to form mono- or dinuclear iron carbonyl complexes, which are characterized by unique structural and electronic properties, making them relevant for materials science and catalysis research (Imhof & Göbel, 2005).

Material Science and Photophysical Properties

Research into the photophysical properties of compounds similar to 3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one contributes to material science, especially in the development of novel photoluminescent materials or organic semiconductors. Investigations into the interactions of isocyanides with transition metal complexes, including studies on carbonyl insertion and imino complex formation, provide insights into the electronic structures and reactivity of these complexes, which are crucial for designing new materials and catalysts (Yamamoto & Yamazaki, 1970).

Organic Electronics and Polymer Chemistry

The structural features of this compound, particularly its ability to form cyclic imino ethers and engage in cycloaddition reactions, have implications for organic electronics and polymer chemistry. These applications are underlined by research into cyclic imino ether heterocycles, which are utilized as reactive monomers in living cationic ring-opening polymerization, potentially leading to the development of new polymeric materials with tailored properties (Verbraeken et al., 2018).

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20-19(23-27-21(26)22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(20)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFKNSSDAHUWPR-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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